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An In-Depth Technical Guide to Vupanorsen and its Intended Therapeutic Indications in

Dyslipidemia

Executive Summary
Vupanorsen (formerly IONIS-ANGPTL3-LRx or PF-07285557) is an investigational second-

generation antisense oligonucleotide (ASO) designed to treat dyslipidemia by targeting

angiopoietin-like 3 (ANGPTL3) protein synthesis. Developed using Ionis Pharmaceuticals'

advanced Ligand Conjugated Antisense (LICA) technology, its intended therapeutic indications

were cardiovascular risk reduction and severe hypertriglyceridemia.[1][2] The rationale for

targeting ANGPTL3 is strongly supported by genetic studies showing that individuals with loss-

of-function mutations in the ANGPTL3 gene exhibit reduced levels of triglycerides (TG), low-

density lipoprotein cholesterol (LDL-C), and a decreased risk of coronary artery disease.[3]

Vupanorsen demonstrated a significant, dose-dependent reduction in ANGPTL3, triglycerides,

and non-high-density lipoprotein cholesterol (non-HDL-C) in clinical trials.[4] However, its

clinical development was discontinued in January 2022.[2] The decision was based on a

modest magnitude of reduction in non-HDL-C and triglycerides, which was deemed insufficient

to proceed, coupled with dose-dependent safety concerns, including elevations in liver

enzymes and hepatic fat.[2][5] This guide provides a detailed overview of Vupanorsen's

mechanism of action, clinical trial protocols, and key efficacy and safety data.

Mechanism of Action
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Vupanorsen employs a targeted mechanism to inhibit the production of ANGPTL3, a key

regulator of lipid metabolism secreted by the liver.[6]

Role of ANGPTL3: ANGPTL3 is a protein that inhibits the activity of two critical enzymes:

lipoprotein lipase (LPL) and endothelial lipase (EL).[3] By inhibiting LPL, ANGPTL3 impairs

the breakdown and clearance of triglyceride-rich lipoproteins (TRLs) like very-low-density

lipoproteins (VLDL), leading to elevated plasma triglyceride levels.[4][7]

Antisense Oligonucleotide (ASO) Technology: Vupanorsen is an ASO, a short strand of

synthetic nucleic acid. It is conjugated with N-acetyl galactosamine (GalNAc), a ligand that

binds with high affinity to the asialoglycoprotein receptor (ASGPR) on the surface of

hepatocytes.[3][8] This conjugation ensures targeted delivery of the drug to the liver.

Inhibition of Protein Synthesis: Once inside the hepatocyte, the antisense strand of

Vupanorsen binds specifically to the messenger RNA (mRNA) that codes for the ANGPTL3

protein. This binding event forms an RNA-DNA duplex, which is a substrate for the

intracellular enzyme RNase H1. RNase H1 then cleaves and degrades the ANGPTL3

mRNA, preventing it from being translated into the ANGPTL3 protein.

Therapeutic Effect: The reduction in ANGPTL3 protein synthesis leads to disinhibition of LPL.

The increased LPL activity enhances the clearance of TRLs from the circulation, resulting in

lower levels of plasma triglycerides, non-HDL-C, and other atherogenic lipoproteins.[9]

Vupanorsen's mechanism of action in the hepatocyte.

Clinical Trials: Experimental Protocols and Data
Vupanorsen's efficacy and safety were evaluated in a series of clinical trials. The Phase 2a

and Phase 2b studies provided the most comprehensive data on its effects in patients with

dyslipidemia.

Phase 2a Clinical Trial
Objective: To assess the efficacy, safety, and tolerability of vupanorsen in patients with type

2 diabetes, hypertriglyceridemia, and non-alcoholic fatty liver disease (NAFLD).[3][10]

Methodology: This was a double-blind, placebo-controlled, dose-ranging study involving 105

patients. Participants were randomized to receive subcutaneous injections of vupanorsen or
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placebo for a duration of 6 months.[3][8]

Dosing Cohorts:

Vupanorsen 40 mg every 4 weeks (Q4W)

Vupanorsen 80 mg every 4 weeks (Q4W)

Vupanorsen 20 mg every week (QW)

Pooled Placebo

Key Endpoints: The primary endpoint was the percent change from baseline in fasting

triglyceride levels at 6 months. Secondary endpoints included changes in ANGPTL3, non-

HDL-C, LDL-C, and apolipoprotein B (ApoB).[3]

Table 1: Placebo-Adjusted Percent Change in Lipid Parameters (Phase 2a Study)

Parameter 40 mg Q4W 80 mg Q4W 20 mg QW

Triglycerides -24% -44% -37%

ANGPTL3 -41% -59% -56%

Non-HDL-C -11% -18% -17%

LDL-C -4% -7% -11%

ApoB -2% -9% -8%

Data derived from published results.[9][11]

Phase 2b Clinical Trial (TRANSLATE-TIMI 70)
Objective: To evaluate the effect of escalating doses of vupanorsen on non-HDL-C levels in

statin-treated patients with elevated cholesterol.[5][6]

Methodology: A multicenter, randomized, double-blind, placebo-controlled, 8-arm parallel-

group study. The trial enrolled 286 adults on stable statin therapy with non-HDL-C levels
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≥100 mg/dL and triglyceride levels between 150 and 500 mg/dL. The treatment period was

24 weeks.[4][5][12]

Dosing Cohorts:

Placebo

80 mg, 120 mg, or 160 mg every 4 weeks (Q4W)

60 mg, 80 mg, 120 mg, or 160 mg every 2 weeks (Q2W)

Key Endpoints: The primary endpoint was the placebo-adjusted percent change from

baseline in non-HDL-C at 24 weeks. Secondary endpoints included changes in triglycerides,

LDL-C, ApoB, and ANGPTL3.[12]
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Screening & Enrollment

Randomization (Double-Blind)

Treatment Phase (24 Weeks)

Analysis & Follow-up

Patient Population
(N=286)

- Statin-treated
- Non-HDL-C ≥100 mg/dL

- TG 150-500 mg/dL

Randomization
(8 Arms)

Placebo Q4W Dosing
80, 120, 160 mg

Q2W Dosing
60, 80, 120, 160 mg

Primary Endpoint Analysis
(Week 24)

% Change in Non-HDL-C

Safety Follow-up
(12 Weeks)

Click to download full resolution via product page

Workflow of the TRANSLATE-TIMI 70 Phase 2b clinical trial.

Table 2: Placebo-Adjusted Percent Change in Lipid Parameters at 24 Weeks (TRANSLATE-

TIMI 70)
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Paramet
er

80 mg
Q4W

120 mg
Q4W

160 mg
Q4W

60 mg
Q2W

80 mg
Q2W

120 mg
Q2W

160 mg
Q2W

Non-

HDL-C
-26.6% -22.4% -23.4% -22.0% -27.7% -26.0% -25.5%

Triglyceri

des
-46.7% -41.3% -46.9% -46.0% -52.6% -52.2% -56.8%

ANGPTL

3
-70.9% -78.4% -83.6% -80.9% -85.2% -91.6% -95.2%

LDL-C -15.8% -10.3% -9.9% -12.1% -15.2% -13.0% -12.6%

ApoB -12.5% -8.2% -10.3% -10.3% -13.0% -11.9% -12.1%

Data derived from published results.[4][12]

Efficacy, Safety, and Discontinuation
Efficacy Summary
Across its clinical program, vupanorsen consistently met its primary and key secondary

endpoints. It achieved statistically significant, dose-dependent reductions in ANGPTL3 and

triglycerides.[1][13] In the pivotal TRANSLATE-TIMI 70 trial, all doses significantly lowered the

primary endpoint of non-HDL-C compared to placebo.[12] However, the reductions in LDL-C

and ApoB were modest and did not show a clear dose-response relationship.[5]

Safety Profile and Discontinuation
Despite its efficacy in lipid lowering, the development of vupanorsen was halted due to its

safety profile and a clinical benefit assessment.[2]

Adverse Events: The most frequently reported adverse events were injection site reactions,

which occurred in up to 33% of patients at the highest doses.[5][12]

Hepatic Effects: The primary concern was dose-dependent increases in liver fat (hepatic

steatosis) and elevations in liver transaminases (ALT and AST). In the highest dose group

(160 mg Q2W), over 44% of participants experienced ALT or AST elevations greater than
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three times the upper limit of normal.[11][12] This raised significant safety concerns about

potential liver injury.

In January 2022, Pfizer and Ionis announced the discontinuation of the vupanorsen clinical

development program. The decision was based on the conclusion that the magnitude of non-

HDL-C and triglyceride reduction did not outweigh the observed safety risks, particularly the

adverse liver findings.[2]

Conclusion
Vupanorsen represented a novel therapeutic strategy for dyslipidemia, targeting the

genetically validated ANGPTL3 pathway. Its mechanism of action, leveraging hepatocyte-

targeted antisense technology, proved effective at reducing the synthesis of ANGPTL3 and

consequently lowering plasma levels of triglycerides and non-HDL-C. While the drug

successfully met its clinical trial endpoints, the modest effect size for key atherogenic

lipoproteins, combined with significant dose-dependent liver safety signals, ultimately led to the

cessation of its development. The vupanorsen program, though discontinued, has provided

invaluable insights into the therapeutic inhibition of ANGPTL3, informing future research and

development in the field of lipid-lowering therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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